molecular formula C11H13NO B1606882 5-Methoxy-2,3-dimethyl-1H-indole CAS No. 828-94-4

5-Methoxy-2,3-dimethyl-1H-indole

Cat. No. B1606882
CAS RN: 828-94-4
M. Wt: 175.23 g/mol
InChI Key: GZSTUEGIANKNTE-UHFFFAOYSA-N
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Description

“5-Methoxy-2,3-dimethyl-1H-indole” is an organic compound with the CAS Number: 828-94-4 . It has a molecular weight of 175.23 and its IUPAC name is 2,3-dimethyl-1H-indol-5-yl methyl ether . It is a solid in physical form .


Molecular Structure Analysis

The InChI code for “5-Methoxy-2,3-dimethyl-1H-indole” is 1S/C11H13NO/c1-7-8(2)12-11-5-4-9(13-3)6-10(7)11/h4-6,12H,1-3H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “5-Methoxy-2,3-dimethyl-1H-indole” are not detailed in the search results, indole derivatives are known to be involved in a variety of reactions. These include condensation reactions , reductive alkylation , and arylation reactions .


Physical And Chemical Properties Analysis

“5-Methoxy-2,3-dimethyl-1H-indole” is a solid at room temperature . It has a molecular weight of 175.23 .

Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives are prevalent moieties present in selected alkaloids . They are important types of molecules and natural products and play a main role in cell biology .
    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Indoles, both natural and synthetic, show various biologically vital properties .
  • Biological Potential of Indole Derivatives

    • Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .
    • Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
    • Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Antiviral Activity

    • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Anti-inflammatory Activity

    • Indole derivatives have been found to possess anti-inflammatory properties .
    • These compounds can potentially be used in the treatment of inflammatory diseases .
  • Anticancer Activity

    • Indole derivatives have shown potential in the treatment of various types of cancer .
    • These compounds can inhibit the growth of cancer cells and induce apoptosis .
  • Antioxidant Activity

    • Indole derivatives have been found to possess antioxidant properties .
    • These compounds can potentially be used to combat oxidative stress in the body .
  • Anti-HIV Activity

    • Indole derivatives have shown potential in the treatment of HIV .
    • These compounds can inhibit the replication of the HIV virus .
  • Antimicrobial Activity

    • Indole derivatives have been found to possess antimicrobial properties .
    • These compounds can potentially be used in the treatment of various microbial infections .
  • Antitubercular Activity

    • Indole derivatives have shown potential in the treatment of tuberculosis .
    • These compounds can inhibit the growth of Mycobacterium tuberculosis .
  • Antidiabetic Activity

    • Indole derivatives have been found to possess antidiabetic properties .
    • These compounds can potentially be used in the treatment of diabetes .
  • Antimalarial Activity

    • Indole derivatives have shown potential in the treatment of malaria .
    • These compounds can inhibit the growth of Plasmodium parasites .
  • Anticholinesterase Activity

    • Indole derivatives have been found to possess anticholinesterase properties .
    • These compounds can potentially be used in the treatment of diseases like Alzheimer’s .

Safety And Hazards

The safety information for “5-Methoxy-2,3-dimethyl-1H-indole” includes pictograms GHS07, a signal word “Warning”, and hazard statements H315, H319, H335 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

5-methoxy-2,3-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-8(2)12-11-5-4-9(13-3)6-10(7)11/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSTUEGIANKNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80232004
Record name 1H-Indole, 5-methoxy-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2,3-dimethyl-1H-indole

CAS RN

828-94-4
Record name 1H-Indole, 5-methoxy-2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 5-methoxy-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2,3-dimethyl-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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